molecular formula C24H20ClN5O3 B357946 3-chloro-N-[5-cyano-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]benzamide CAS No. 843624-36-2

3-chloro-N-[5-cyano-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]benzamide

Cat. No.: B357946
CAS No.: 843624-36-2
M. Wt: 461.9g/mol
InChI Key: KKFIRXZZHOKOBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-[5-cyano-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]benzamide is a complex organic compound with a unique structure that includes a pyrimidine ring fused with a dipyrido ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[5-cyano-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrimidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the chloro and cyano groups: These functional groups can be introduced through substitution reactions using reagents such as thionyl chloride and cyanogen bromide.

    Attachment of the methoxypropyl group: This step involves nucleophilic substitution reactions using methoxypropyl halides.

    Final assembly: The final step involves coupling the intermediate products to form the desired compound under controlled conditions, such as specific temperatures and solvents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[5-cyano-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chloro and cyano groups can be substituted with other functional groups using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

3-chloro-N-[5-cyano-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[840

    Medicinal Chemistry: This compound could be explored for its potential as a therapeutic agent due to its unique structure and functional groups.

    Materials Science: Its complex structure may make it suitable for use in the development of advanced materials with specific properties.

    Biological Studies: The compound could be used as a probe or tool in biological studies to investigate various biochemical pathways.

Mechanism of Action

The mechanism of action of 3-chloro-N-[5-cyano-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]benzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[3-cyano-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide
  • 3-chloro-N-[3-cyano-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide

Uniqueness

3-chloro-N-[5-cyano-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]benzamide is unique due to its fused pyrimidine-dipyrido ring system, which is not commonly found in similar compounds. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

CAS No.

843624-36-2

Molecular Formula

C24H20ClN5O3

Molecular Weight

461.9g/mol

IUPAC Name

3-chloro-N-[5-cyano-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]benzamide

InChI

InChI=1S/C24H20ClN5O3/c1-15-6-4-9-30-20(15)27-22-19(24(30)32)13-17(14-26)21(29(22)10-5-11-33-2)28-23(31)16-7-3-8-18(25)12-16/h3-4,6-9,12-13H,5,10-11H2,1-2H3

InChI Key

KKFIRXZZHOKOBP-UHFFFAOYSA-N

SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=NC(=O)C4=CC(=CC=C4)Cl)N3CCCOC)C#N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=NC(=O)C4=CC(=CC=C4)Cl)N3CCCOC)C#N

Origin of Product

United States

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